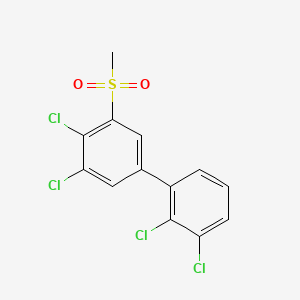
7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione is an organic compound with a unique structure that includes a fused ring system. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method might include the use of a diketone precursor, which undergoes intramolecular cyclization in the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and continuous flow systems to ensure efficient production.
化学反应分析
Types of Reactions
7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different hydrogenated derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Conditions for substitution reactions can vary widely depending on the desired product, but may include the use of halogens or other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a diketone, while reduction could produce a diol.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism by which 7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways.
相似化合物的比较
Similar Compounds
Indan-1,3-dione: A structurally related compound with different reactivity and applications.
Tetralone: Another fused ring system with distinct chemical properties.
Uniqueness
7,7-Dimethyl-3,5,6,7-tetrahydro-1H-indene-1,4(2H)-dione is unique due to its specific ring structure and the presence of two methyl groups, which can influence its reactivity and interactions with other molecules.
属性
CAS 编号 |
96850-07-6 |
|---|---|
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
7,7-dimethyl-2,3,5,6-tetrahydroindene-1,4-dione |
InChI |
InChI=1S/C11H14O2/c1-11(2)6-5-8(12)7-3-4-9(13)10(7)11/h3-6H2,1-2H3 |
InChI 键 |
MBZJIRGUZZLXOA-UHFFFAOYSA-N |
规范 SMILES |
CC1(CCC(=O)C2=C1C(=O)CC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


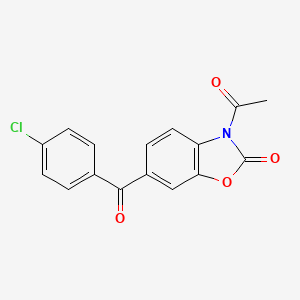
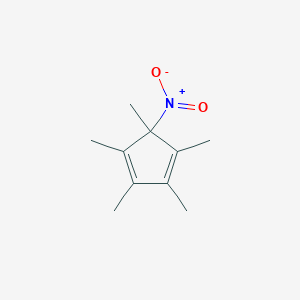
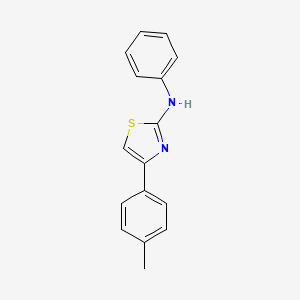
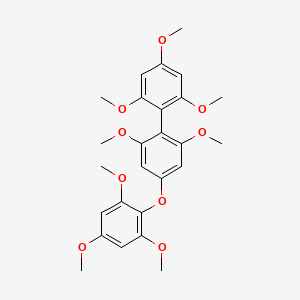
![3-[4-(2-Hydroxy-2-methylpropanoyl)phenyl]propanoic acid](/img/structure/B14340119.png)
![N,N-Dibutyl-2-[octyl(phenyl)phosphoryl]acetamide](/img/structure/B14340124.png)
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
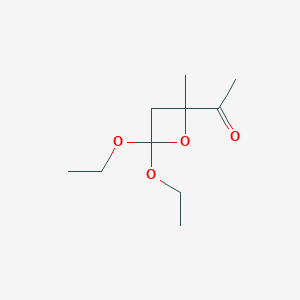
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
![5,5-Difluoro-5-silabicyclo[2.1.1]hex-2-ene](/img/structure/B14340136.png)

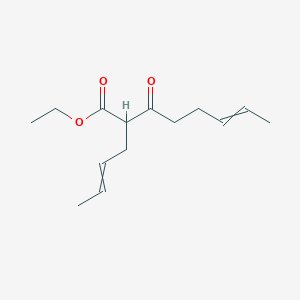
![(E)-N-{[2-(4-Cyanophenyl)hydrazinyl]methylidene}glycine](/img/structure/B14340150.png)
